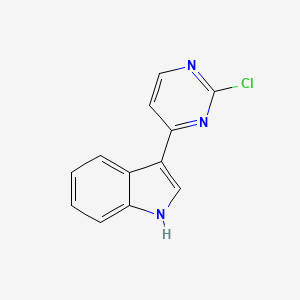

3-(2-Chloropyrimidin-4-yl)-1H-indole

Description

BenchChem offers high-quality 3-(2-Chloropyrimidin-4-yl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloropyrimidin-4-yl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-chloropyrimidin-4-yl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3/c13-12-14-6-5-11(16-12)9-7-15-10-4-2-1-3-8(9)10/h1-7,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGKIMCJZOZIOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50732824 |

Source

|

| Record name | 3-(2-Chloropyrimidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945016-63-7 |

Source

|

| Record name | 3-(2-Chloro-4-pyrimidinyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945016-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chloropyrimidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Heterocyclic Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(2-Chloropyrimidin-4-yl)-1H-indole

3-(2-Chloropyrimidin-4-yl)-1H-indole is a heterocyclic organic compound that has emerged as a significant building block in medicinal chemistry. Its structure, which fuses the biologically prevalent indole ring system with a reactive chloropyrimidine moiety, makes it a highly valuable intermediate for the synthesis of complex therapeutic agents. The indole core is a common feature in numerous bioactive molecules, known to enhance membrane permeability and metabolic stability, while the chloropyrimidine ring serves as a versatile chemical handle for constructing targeted covalent and non-covalent inhibitors.[1]

This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 3-(2-Chloropyrimidin-4-yl)-1H-indole, with a particular focus on its pivotal role in the development of targeted cancer therapies. We will delve into detailed experimental protocols, explore the causality behind synthetic strategies, and provide a framework for its safe handling and characterization.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its identity and core physical properties. 3-(2-Chloropyrimidin-4-yl)-1H-indole (CAS No. 945016-63-7) is the parent compound, which is frequently methylated at the N1 position of the indole ring to produce 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole (CAS No. 1032452-86-0), a direct precursor in many pharmaceutical syntheses.[2][3][4]

Chemical Structure

Caption: Molecular structure of 3-(2-Chloropyrimidin-4-yl)-1H-indole.

Physicochemical Data

The following table summarizes the key identifiers and properties for the parent compound and its common N-methylated derivative. Data for the N-methylated analog is more extensively reported and serves as a reliable proxy for estimating the properties of the parent compound.

| Property | 3-(2-Chloropyrimidin-4-yl)-1H-indole | 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole |

| CAS Number | 945016-63-7[5] | 1032452-86-0[1][6] |

| Molecular Formula | C₁₂H₈ClN₃[5][7] | C₁₃H₁₀ClN₃[1][6] |

| Molecular Weight | 229.66 g/mol [5] | 243.69 g/mol [1][6] |

| Appearance | Light yellow solid[8] | Light yellow solid powder[2][9][10] |

| Purity (HPLC) | ≥99.6% (Reported for a specific batch)[8] | ≥99.0%[2][9] |

| Melting Point | Not widely reported | 199-201 °C[11][12] |

| Boiling Point | Not available | 486.3 ± 28.0 °C at 760 mmHg (Predicted)[9][11] |

| Density | Not available | 1.3 ± 0.1 g/cm³ (Predicted)[9][11] |

| Solubility | Soluble in ethyl acetate, THF | Soluble in organic solvents like DMSO and acetonitrile[1] |

| XLogP3 | Not available | 2.9[6][11] |

Synthesis and Manufacturing

The synthesis of 3-(2-Chloropyrimidin-4-yl)-1H-indole is a critical process, demanding precise control to ensure high yield and purity. The most prevalent and scalable method involves a Grignard reaction, which leverages the nucleophilicity of an indole-magnesium halide salt to attack the electron-deficient pyrimidine ring.

Grignard-Mediated Synthesis from Indole

This pathway is favored for its efficiency and directness. The core principle involves the deprotonation of indole at the N-1 position using a Grignard reagent, creating a potent nucleophile that subsequently attacks 2,4-dichloropyrimidine. The C4 position of the dichloropyrimidine is more electrophilic and thus more susceptible to nucleophilic attack than the C2 or C6 positions, leading to the desired C-C bond formation at the C3 position of the indole.

Caption: Workflow for the synthesis of 3-(2-Chloropyrimidin-4-yl)-1H-indole.

Detailed Experimental Protocol: Grignard Synthesis

The following protocol is a synthesized methodology based on established procedures.[8]

-

Vessel Preparation: To a dry, nitrogen-purged reaction flask, add indole (2.02 mol) and anhydrous tetrahydrofuran (THF, 1200 mL).

-

Grignard Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add methylmagnesium bromide (3 M solution in 2-methyltetrahydrofuran, 2.02 mol) dropwise while maintaining the temperature at 0°C. The choice of a Grignard reagent is to deprotonate the indole N-H, making it a potent nucleophile.

-

Indole Salt Formation: Stir the resulting mixture at 0°C for 1 hour to ensure complete formation of the indole-magnesium bromide salt.

-

Coupling Reaction: Add 2,4-dichloropyrimidine (0.81 mol) to the reaction mixture and stir for an additional hour at 0°C. Subsequently, warm the reaction to 70°C and maintain for 5 hours. Progress can be monitored via Thin Layer Chromatography (TLC).

-

Reaction Quenching: After completion, cool the mixture to room temperature and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (1200 mL). This step neutralizes the Grignard reagent and protonates any remaining anionic species.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Add ethyl acetate (600 mL) and separate the organic layer. Extract the aqueous layer again with ethyl acetate. Combine the organic phases.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a yellow solid.

-

Purification: Purify the crude solid by recrystallization. Dissolve the solid in hot ethyl acetate (1200 mL) and then add n-hexane (1200 mL) dropwise to induce precipitation. Cool to room temperature, collect the solid by filtration, and dry to obtain pure, light-yellow 3-(2-chloropyrimidin-4-yl)-1H-indole.[8]

Chemical Reactivity and Derivatization

The synthetic utility of 3-(2-Chloropyrimidin-4-yl)-1H-indole stems from the distinct reactivity of its two heterocyclic components. The indole N-H is acidic and readily deprotonated, while the C2-chloro substituent on the pyrimidine ring is an excellent leaving group for nucleophilic aromatic substitution (SNAr).

N-Alkylation: Synthesis of the Osimertinib Intermediate

A primary reaction of this compound is the alkylation of the indole nitrogen, most commonly methylation, to yield 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole. This derivative is a direct and critical intermediate in the synthesis of the EGFR inhibitor, Osimertinib.[2][13]

Protocol for N-Methylation: [14]

-

Suspend 3-(2-chloropyrimidin-4-yl)-1H-indole (35.57 mmol) in anhydrous THF (250 mL) and cool to 0°C.

-

Add sodium hydride (NaH, 42.68 mmol, as a 40-60% dispersion in mineral oil) in small portions. NaH is a strong, non-nucleophilic base, ideal for deprotonating the indole nitrogen without competing side reactions.

-

Stir the mixture at 0°C for 30 minutes.

-

Add methyl iodide (CH₃I, 42.68 mmol) and continue stirring at 0°C for 3 hours.

-

Quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. The crude product can be purified by column chromatography to yield the N-methylated product with high purity.[14]

Nucleophilic Aromatic Substitution (SNAr)

The C2 position of the pyrimidine ring is electron-deficient due to the electronegativity of the two ring nitrogens, making the attached chlorine atom highly susceptible to displacement by nucleophiles. This reactivity is the cornerstone of its application as a pharmaceutical intermediate. In the synthesis of kinase inhibitors, this position is typically attacked by an aniline derivative.[1][12]

Caption: Key reactions: N-methylation followed by nucleophilic substitution.

Applications in Drug Discovery and Development

The primary and most significant application of 3-(2-chloropyrimidin-4-yl)-1H-indole and its N-methyl derivative is as a key intermediate in the synthesis of Osimertinib (AZD9291).[2][9] Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used to treat non-small cell lung cancer (NSCLC) with specific EGFR mutations.[2]

The indole moiety of the intermediate helps position the molecule within the ATP-binding pocket of the kinase, while the pyrimidine ring acts as the core scaffold. The C2-chloro group is displaced by the aniline nitrogen of a substituted aminophenol during synthesis, forming the final drug molecule.[12] The precision of this intermediate's structure is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[2][13]

Beyond Osimertinib, the indole-pyrimidine scaffold is of broad interest in medicinal chemistry for developing inhibitors of other kinases and enzymes, making this compound a valuable tool for research and development in oncology and other therapeutic areas.[15][16]

Analytical Characterization

Ensuring the identity and purity of 3-(2-chloropyrimidin-4-yl)-1H-indole and its derivatives is crucial. A combination of chromatographic and spectroscopic techniques is employed.

-

High-Performance Liquid Chromatography (HPLC): The primary method for determining purity, with standards typically requiring ≥99.0%.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. For the N-methyl derivative, characteristic peaks include a singlet for the methyl group around 3.88-3.90 ppm and distinct aromatic protons for both the indole and pyrimidine rings.[12][14]

-

Mass Spectrometry (MS): Used to confirm the molecular weight. For the N-methyl derivative, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is approximately 244.1.[11][14]

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols must be followed. The safety data for the N-methyl derivative is well-documented and provides a strong basis for handling the parent compound.

GHS Hazard Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS).[6][17][18]

| GHS Classification | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[6][17][18] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[6][17][18] |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation[6][17][18] |

| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation[6][17][18] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17][19]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[20]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[19]

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved particle respirator.[19]

-

General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[17][18]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[17][18]

-

In Case of Skin Contact: Wash off immediately with soap and plenty of water.[17][19]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17][18]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[18][19]

Storage

Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption and degradation.[17][19]

References

- EvitaChem. (n.d.). Buy 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (EVT-1687702).

- ChemicalBook. (n.d.). 3-(2-chloropyriMidin-4-yl)-1-Methylindole synthesis.

- Guidechem. (n.d.). How to Prepare 3-(2-ChloropyriMidin-4-yl)-1H-indole? - FAQ.

- Google Patents. (n.d.). CN106674203A - Preparation method of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole.

- Pharmaffiliates. (n.d.). Exploring 3-(2-Chloropyrimidin-4-yl)-1-Methylindole: A Key Osimertinib Intermediate.

- PubChem. (n.d.). 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole.

- Home Sunshine Pharma. (n.d.). 3-(2-chloropyrimidin-4-yl)-1-methylindole CAS 1032452-86-0.

- PubChem. (n.d.). 3-(2-Chloropyrimidin-4-yl)-1H-indole.

- Capot Chemical. (n.d.). MSDS of 3-(2-chloropyrimidin-4-yl)-1-methylindole.

- Guidechem. (n.d.). 3-(2-chloropyriMidin-4-yl)-1-Methylindole (CAS No. 1032452-86-0) SDS.

- MedchemExpress. (2024, March 6). Safety Data Sheet - 3-(2-ChloropyriMidin-4-yl)-1-methylindole.

- Benchchem. (n.d.). 3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole.

- ECHEMI. (n.d.). 1032452-86-0, 3-(2-chloropyrimidin-4-yl)-1-methylindole Formula.

- Echemi. (n.d.). 3-(2-chloropyrimidin-4-yl)-1-methylindole Safety Data Sheets.

- ChemicalBook. (n.d.). 3-(2-chloropyriMidin-4-yl)-1H-indole synthesis.

- CLEARSYNTH. (n.d.). 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole.

- Pharmaffiliates. (n.d.). 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole.

- Nia Innovation. (n.d.). 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole.

- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

- iChemical. (n.d.). 1H-Indole, 3-(2-chloro-4-pyrimidinyl)-1-methyl-, CAS No. 1032452-86-0.

- ChemicalBook. (2025, August 28). 3-(2-chloropyriMidin-4-yl)-1-Methylindole (CAS No. 1032452-86-0).

- ResearchGate. (n.d.). Scheme:1 Synthesis of 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl].

- PubMed Central. (n.d.). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 6). The Chemical Backbone: Understanding 3-(2-Chloropyrimidin-4-yl)-1-Methylindole in Pharmaceutical Synthesis.

Sources

- 1. Buy 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (EVT-1687702) | 1032452-86-0 [evitachem.com]

- 2. innospk.com [innospk.com]

- 3. clearsynth.com [clearsynth.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 3-(2-chloropyriMidin-4-yl)-1H-indole synthesis - chemicalbook [chemicalbook.com]

- 6. 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole | C13H10ClN3 | CID 59743595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(2-Chloropyrimidin-4-yl)-1H-indole | C12H8ClN3 | CID 59743428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. 3-(2-chloropyrimidin-4-yl)-1-methylindole CAS 1032452-86-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. niainnovation.in [niainnovation.in]

- 11. echemi.com [echemi.com]

- 12. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. 3-(2-chloropyriMidin-4-yl)-1-Methylindole synthesis - chemicalbook [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Page loading... [guidechem.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. capotchem.com [capotchem.com]

- 20. echemi.com [echemi.com]

3-(2-Chloropyrimidin-4-yl)-1H-indole CAS number 1032452-86-0

An In-depth Technical Guide to 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole (CAS: 1032452-86-0): A Cornerstone Intermediate in Targeted Cancer Therapy

Executive Summary

This guide provides a comprehensive technical overview of 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole, registered under CAS number 1032452-86-0. This heterocyclic compound is a pivotal intermediate in modern pharmaceutical synthesis, most notably as a critical building block for the third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Osimertinib (Tagrisso®). We will explore its chemical properties, detailed synthesis methodologies, analytical characterization, and critical role in drug development. The content is tailored for researchers, medicinal chemists, and process development scientists, offering field-proven insights into its synthesis and application, grounded in authoritative references.

A Keystone Intermediate: The Strategic Convergence of Indole and Pyrimidine Scaffolds

The molecular architecture of 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole is a prime example of strategic design in medicinal chemistry. It merges two highly significant heterocyclic scaffolds: indole and pyrimidine. These nitrogen-rich structures are renowned for their ability to form critical hydrogen bonds and hydrophobic interactions within the ATP-binding pockets of kinases, making them foundational components in the design of targeted therapies.[1] The indole moiety can enhance pharmacological properties like membrane permeability and metabolic stability, while the pyrimidine ring serves as a versatile bioisostere for the purine nucleotides that kinases naturally bind.[1]

The compound's primary significance lies in its role as an advanced intermediate for Osimertinib (AZD9291), a medication that has revolutionized the treatment of non-small cell lung cancer (NSCLC) by targeting specific EGFR mutations that confer resistance to earlier therapies.[2][3][4] The precise structure of this intermediate is essential for constructing the complex framework of Osimertinib, ensuring its efficacy and safety in clinical applications.[2]

Physicochemical and Analytical Profile

Accurate characterization is fundamental to the reliable use of this intermediate in GMP-compliant pharmaceutical manufacturing.

Core Properties

The compound is typically supplied as a light yellow or off-white solid powder, meeting stringent purity specifications for pharmaceutical use.[2]

| Property | Value | Reference |

| CAS Number | 1032452-86-0 | [2][5][6] |

| IUPAC Name | 3-(2-chloropyrimidin-4-yl)-1-methylindole | [1][6] |

| Molecular Formula | C₁₃H₁₀ClN₃ | [1][5][6] |

| Molecular Weight | 243.69 g/mol | [1][5][6] |

| Appearance | Off-white to light yellow solid | [2][5] |

| Purity (HPLC) | ≥99.0% | [2] |

| Boiling Point | 486.3±28.0 °C (Predicted) | [5] |

| Density | 1.31±0.1 g/cm³ (Predicted) | [5] |

| InChI Key | IIBWXYHPBMUNJP-UHFFFAOYSA-N | [1][5][6] |

Analytical Characterization

Quality control relies on a suite of analytical techniques to ensure structural integrity and purity.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the purity of the intermediate and identifying any process-related impurities.[1][2] Specifications typically demand a purity of ≥99.0%, with limits on single (≤0.5%) and total (≤1.0%) impurities.[2]

-

Structural Confirmation: The identity of the compound is unequivocally confirmed using spectroscopic methods.

-

NMR Spectroscopy: ¹H NMR and ¹³C NMR provide a detailed map of the proton and carbon environments, confirming the connectivity of the indole and pyrimidine rings and the position of the N-methyl group.[7][8]

-

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound, confirming the correct mass for C₁₃H₁₀ClN₃.[8]

-

Synthesis Methodologies: A Strategic Analysis

The synthesis of 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole can be approached via several distinct routes, each with its own strategic advantages concerning efficiency, safety, and scalability.

Route A: Direct C-H Arylation via Friedel-Crafts Type Reaction

This is a convergent and efficient one-step approach that directly couples the two key heterocyclic systems.

-

Causality & Experimental Choice: This reaction leverages the high electron density of the indole C3 position. A Lewis acid, such as anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is used to polarize the C-Cl bond in 2,4-dichloropyrimidine, creating a more electrophilic species that can be attacked by the N-methylindole nucleophile.[8][9] The reaction is typically run in an aprotic solvent like 1,2-dimethoxyethane (DME) to avoid quenching the Lewis acid.[5][9] Heating is required to drive the reaction to completion.[8]

Workflow: Direct C-H Arylation

Caption: Workflow for two-step synthesis via N-alkylation.

[9]#### 3.3 Route C: Safer N-Methylation via Reductive Amination

This modern approach avoids the use of highly toxic and hazardous reagents like methyl iodide.

-

Causality & Experimental Choice: This method uses formaldehyde as the C1 source for the methyl group. In the presence of a palladium catalyst (e.g., 10% Pd/C) and a hydrogen atmosphere, the indole nitrogen and formaldehyde likely form a transient hydroxymethyl intermediate or iminium species, which is then catalytically reduced by hydrogen to the methyl group. [10]This process is significantly safer and more environmentally benign for large-scale production. [10]* Detailed Experimental Protocol:

-

In a suitable reactor, charge 3-(2-chloropyrimidin-4-yl)-1H-indole, formaldehyde, a reaction solvent (e.g., methanol), and 10% palladium on carbon (Pd/C). [10] 2. Pressurize the reactor with hydrogen gas (e.g., 0.2 MPa). [10] 3. Stir the mixture at room temperature for several hours (e.g., 3-48 hours) until the reaction is complete. [10] 4. Filter the reaction mixture to remove the palladium catalyst. [10] 5. Evaporate the solvent from the filtrate and recrystallize the resulting solid from a suitable solvent (e.g., acetonitrile) to obtain the pure final product. [10]

-

Application in the Synthesis of Osimertinib

The value of 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole lies in its function as a scaffold, ready for the crucial bond-forming step in the Osimertinib synthesis.

-

The Crucial Transformation: The chlorine atom at the C2 position of the pyrimidine ring is the key reactive site. It is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing nitrogen atoms in the ring. This allows for its efficient displacement by the primary amine of the Osimertinib side chain (N-(2-(dimethylamino)ethyl)-5-methoxy-2-methylaniline), forming the final carbon-nitrogen bond that completes the core structure of the drug. The chloropyrimidine moiety is an excellent "displaceable handle" for facilitating this type of structural elaboration. [1]

Diagram: Role in Osimertinib Synthesis

Caption: Position of the intermediate in Osimertinib synthesis.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure personnel safety and maintain the integrity of the compound.

Hazard Profile

The compound is classified with the following hazards under the Globally Harmonized System (GHS). [6][11][12]

| Pictogram | Code | Hazard Statement |

|---|---|---|

| GHS07 (Exclamation Mark) | H302 | Harmful if swallowed |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation |

| | H335 | May cause respiratory irritation |

Handling Protocols

-

Personal Protective Equipment (PPE): Always handle the compound wearing appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat. [12][13]* Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust. [11][13]Avoid formation of dust and aerosols. [13]* First Aid: In case of contact, wash skin with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move the person to fresh air. If swallowed, rinse mouth with water. In all cases of exposure, consult a physician. [13]

Storage Conditions

To ensure stability, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place. [2][11][13]For long-term stability, storage under an inert gas (nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended. [5]

Conclusion and Future Outlook

3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole (CAS 1032452-86-0) is more than a mere chemical; it is an enabler of life-saving therapeutic innovation. [3]Its well-defined synthesis routes and its strategically designed structure make it an indispensable component in the production of Osimertinib. Beyond this primary application, the reactive chloropyrimidine handle and the privileged indole scaffold suggest its potential utility in the synthesis of other novel kinase inhibitors and bioactive molecules, making it a compound of enduring interest in pharmaceutical research and development. [2]

References

- EvitaChem. Buy 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (EVT-1687702).

- Pharmaffiliates. Exploring 3-(2-Chloropyrimidin-4-yl)

- ChemicalBook. 3-(2-chloropyriMidin-4-yl)-1-Methylindole synthesis.

- Pharmaffiliates.

- Guidechem. How to Prepare 3-(2-ChloropyriMidin-4-yl)-1H-indole?.

- Google Patents. CN106674203A - Preparation method of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole.

- ChemicalBook. 3-(2-chloropyriMidin-4-yl)-1-Methylindole | 1032452-86-0.

- Capot Chemical. MSDS of 3-(2-chloropyrimidin-4-yl)-1-methylindole.

- PubChem. 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole | C13H10ClN3 | CID 59743595.

- Pharmaffiliates.

- Jinan Tantu Chemicals Co., Ltd.

- Echemi. 3-(2-chloropyrimidin-4-yl)-1-methylindole 1032452-86-0.

- iChemical. 1H-Indole, 3-(2-chloro-4-pyrimidinyl)-1-methyl-, CAS No. 1032452-86-0.

- Echemi. 3-(2-chloropyrimidin-4-yl)

- Echemi. 1032452-86-0, 3-(2-chloropyrimidin-4-yl)-1-methylindole Formula.

- MDPI.

Sources

- 1. Buy 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (EVT-1687702) | 1032452-86-0 [evitachem.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-(2-chloropyriMidin-4-yl)-1-Methylindole | 1032452-86-0 [chemicalbook.com]

- 6. 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole | C13H10ClN3 | CID 59743595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H-Indole, 3-(2-chloro-4-pyrimidinyl)-1-methyl-, CAS No. 1032452-86-0 - iChemical [ichemical.com]

- 8. echemi.com [echemi.com]

- 9. 3-(2-chloropyriMidin-4-yl)-1-Methylindole synthesis - chemicalbook [chemicalbook.com]

- 10. CN106674203A - Preparation method of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole - Google Patents [patents.google.com]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

- 13. capotchem.com [capotchem.com]

Introduction: The Pyrimidine-Indole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Physical and Chemical Properties of Pyrimidine-Indole Compounds

The fusion of pyrimidine and indole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. This unique combination marries the electron-rich nature of the indole nucleus, a common feature in biomolecules, with the electron-deficient character of the pyrimidine ring, a key component of nucleobases. This electronic duality imparts a privileged structural status, enabling these compounds to interact with a wide array of biological targets with high affinity and specificity. Pyrimidine-indole derivatives have been successfully developed as potent inhibitors of various protein kinases, making them crucial in the development of targeted therapies for cancer and other proliferative diseases. This guide provides an in-depth exploration of the core physicochemical properties, chemical reactivity, and characterization methodologies essential for the research and development of this important class of molecules.

Physicochemical Properties: A Quantitative Overview

The physical properties of pyrimidine-indole compounds are critical determinants of their pharmacokinetic and pharmacodynamic behavior, influencing everything from solubility to cell permeability and target binding. These properties are highly tunable through substitution on either the pyrimidine or indole rings.

Key properties include:

-

Melting Point: Generally, these compounds are crystalline solids with relatively high melting points, reflecting the rigidity and planarity of the fused aromatic system which facilitates efficient crystal lattice packing.

-

Solubility: Solubility is highly variable. The core scaffold is largely hydrophobic, leading to poor aqueous solubility. However, the introduction of polar functional groups (e.g., amines, hydroxyls, carboxylic acids) can significantly enhance solubility in aqueous media.

-

Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a crucial measure of a drug's lipophilicity. Unsubstituted pyrimidine-indoles are moderately lipophilic. This property is finely tuned during drug development to balance membrane permeability with aqueous solubility, often targeting a LogP value between 1 and 3 for optimal oral bioavailability.

Table 1: Comparative Physicochemical Data of Representative Pyrimidine-Indole Derivatives

| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Calculated) |

| Pyrido[4,3-b]indol-8-amine | 221.26 | >250 | 2.1 | |

| 5-(1H-Indol-5-yl)-1,3-oxazole-2-carboxylic acid | 242.22 | 230-232 | 2.5 | |

| 4-(1H-indol-3-yl)pyrimidin-2-amine | 210.24 | 198-200 | 1.8 |

Note: Data is compiled from chemical databases and may vary based on experimental conditions.

Chemical Properties and Synthetic Strategies

The reactivity of the pyrimidine-indole scaffold is governed by the distinct electronic nature of its constituent rings. The indole nucleus is electron-rich and prone to electrophilic substitution, particularly at the C3 position. Conversely, the pyrimidine ring is electron-deficient and susceptible to nucleophilic attack.

Synthetic Workflow: A Generalized Approach

The synthesis of pyrimidine-indole derivatives can be approached through several convergent strategies. A common and reliable method involves the initial synthesis of a substituted indole, followed by the construction of the pyrimidine ring. The workflow below illustrates a generalized pathway for synthesizing a 4-(indol-3-yl)pyrimidine, a common core in many kinase inhibitors.

Caption: Generalized synthetic workflow for pyrimidine-indole compounds.

This process begins with the classic Fischer indole synthesis to create the indole core. The indole is then functionalized, for example, via a Vilsmeier-Haack reaction to introduce an aldehyde at the C3 position. This intermediate undergoes condensation with an appropriate ketone to form a chalcone, which is subsequently cyclized with guanidine in the presence of a base to yield the final pyrimidine-indole product. The choice of reagents in each step allows for the introduction of various substituents, enabling the creation of a diverse chemical library for screening.

Experimental Characterization: Protocols and Validation

Rigorous characterization is essential to confirm the structure and purity of synthesized pyrimidine-indole compounds. A multi-technique approach is standard practice.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by mapping the carbon and proton framework.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar and non-polar compounds and for observing exchangeable protons (e.g., N-H).

-

¹H NMR Acquisition:

-

Acquire a proton spectrum using a 400 MHz or higher spectrometer.

-

Typical parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, spectral width covering 0-12 ppm.

-

The characteristic indole N-H proton typically appears as a broad singlet downfield (>10 ppm), while aromatic protons on both rings appear between 7-9 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum, often using a proton-decoupled pulse program (e.g., 'zgpg30').

-

Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of 0-200 ppm.

-

-

Data Analysis: Integrate proton signals to determine relative proton counts. Analyze chemical shifts and coupling constants (J-values) to establish connectivity between adjacent protons. Correlate ¹H and ¹³C spectra (using 2D NMR like HSQC/HMBC if necessary) to assign all atoms and confirm the final structure.

Protocol 2: Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and obtain information about its fragmentation pattern, further confirming its identity.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Use Electrospray Ionization (ESI) for most pyrimidine-indole derivatives, as it is a soft ionization technique that typically yields the intact molecular ion.

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The observed mass should be compared to the calculated exact mass of the target compound. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) should be used to confirm the elemental composition with high accuracy (<5 ppm mass error).

-

-

Tandem MS (MS/MS): If further structural confirmation is needed, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern provides a fingerprint of the molecule, revealing characteristic losses of substituents or ring cleavages.

Case Study: Pyrimidine-Indoles as Cyclin-Dependent Kinase (CDK) Inhibitors

Many pyrimidine-indole derivatives have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), enzymes that are master regulators of the cell cycle. Deregulation of CDK activity is a hallmark of cancer, making them a prime therapeutic target.

The pyrimidine-indole scaffold acts as a "hinge-binder," mimicking the adenine core of ATP to occupy the kinase's active site. The indole moiety often provides additional hydrophobic interactions, while substituents on both rings can be tailored to form specific hydrogen bonds with the enzyme, enhancing potency and selectivity.

Signaling Pathway: CDK4/6 in Cell Cycle Progression

The diagram below illustrates the role of the CDK4/6-Cyclin D complex in driving the G1-S phase transition of the cell cycle and how pyrimidine-indole inhibitors block this process.

Caption: Inhibition of the CDK4/6 pathway by pyrimidine-indole compounds.

In a normal cell cycle, mitogenic signals lead to the synthesis of Cyclin D, which binds to and activates CDK4/6. This active complex then phosphorylates the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factors, which then activate the genes necessary for DNA replication and entry into the S-phase. Pyrimidine-indole inhibitors compete with ATP for the binding site on CDK4/6, preventing Rb phosphorylation and causing cell cycle arrest in the G1 phase.

Conclusion and Future Directions

The pyrimidine-indole scaffold remains a highly valuable framework in contemporary drug design. Its versatile chemistry allows for the creation of large, diverse libraries, while its inherent drug-like properties provide a solid foundation for developing potent and selective inhibitors for a range of therapeutic targets. Future research will likely focus on developing novel derivatives with improved pharmacokinetic profiles, exploring new synthetic methodologies to access more complex chemical space, and applying this scaffold to emerging biological targets beyond protein kinases. The principles and protocols outlined in this guide provide a foundational understanding for scientists and researchers dedicated to advancing this promising area of medicinal chemistry.

References

- Rosse, G. (2018). The medicinal chemistry of pyrimidines. Future Medicinal Chemistry, 10(1), 105-121.

- Bari, S. B., & Firake, N. V. (2017). A comprehensive review on synthesis and therapeutic potentials of indole and its derivatives. Mini-Reviews in Medicinal Chemistry, 17(12), 1134-1165.

- Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.

- Di, L., & Kerns, E. H. (2016).

- Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.

- Lhassani, M., et al. (2019). Synthesis and characterization of new pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 11(1), 45-51.

- Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm.

- Sherr, C. J. (1996). Cancer cell cycles. Science, 274(5293), 1672-1677.

Discovery and history of 3-(2-Chloropyrimidin-4-yl)-1H-indole

An In-Depth Technical Guide to 3-(2-Chloropyrimidin-4-yl)-1H-indole: Synthesis, History, and Applications in Medicinal Chemistry

Abstract

3-(2-Chloropyrimidin-4-yl)-1H-indole has emerged as a molecule of significant interest in medicinal chemistry, primarily serving as a crucial intermediate in the synthesis of targeted therapeutics. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed synthetic methodologies. We will delve into the causality behind experimental choices, explore its role as a key building block for advanced pharmaceutical agents like kinase inhibitors, and present detailed, validated protocols for its preparation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the chemistry and application of this important heterocyclic compound.

Introduction and Historical Context

The history of 3-(2-Chloropyrimidin-4-yl)-1H-indole is not one of a singular discovery but rather an evolution driven by the relentless search for new therapeutic agents. Its prominence is intrinsically linked to the rise of targeted therapies in oncology. The core structure, a fusion of an indole ring and a chloropyrimidine moiety, represents a privileged scaffold in medicinal chemistry. Indole derivatives are ubiquitous in biologically active natural products and pharmaceuticals, while the pyrimidine ring is a cornerstone of many kinase inhibitors.

The true significance of this compound crystallized with the development of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1] 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole, a direct derivative, is a key intermediate in the synthesis of Osimertinib, a revolutionary treatment for non-small cell lung cancer (NSCLC).[1] This application has cemented its importance, driving research into optimizing its synthesis for scalability, safety, and yield.

Synthesis and Mechanistic Insights

The construction of the 3-(2-Chloropyrimidin-4-yl)-1H-indole scaffold is a fascinating case study in heterocyclic chemistry, involving the strategic coupling of two key building blocks: indole and 2,4-dichloropyrimidine.

Precursor Synthesis: 2,4-Dichloropyrimidine

The primary precursor, 2,4-dichloropyrimidine, is not typically prepared from basic principles in a research setting but is a commercially available reagent. For completeness, its industrial synthesis generally involves the chlorination of uracil (2,4-dihydroxypyrimidine) using potent chlorinating agents like phosphorus oxychloride (POCl₃).[2][3] This transformation is crucial as it installs the two reactive chlorine atoms, which are susceptible to nucleophilic substitution.

Core Synthesis: Coupling of Indole and 2,4-Dichloropyrimidine

The central challenge in synthesizing 3-(2-Chloropyrimidin-4-yl)-1H-indole is the regioselective formation of the C-C bond between the C3 position of indole and the C4 position of the pyrimidine ring. Direct Friedel-Crafts-type reactions can be employed, but often a more robust and selective method involving organometallic intermediates is preferred.

Rationale for Grignard-Mediated Synthesis:

The most widely cited and reliable method utilizes an indolyl Grignard reagent.[4] This approach addresses two key challenges:

-

Indole Reactivity: The N-H proton of indole is acidic and can interfere with many reactions. The Grignard reagent (e.g., methylmagnesium bromide) deprotonates the indole nitrogen, forming an indolylmagnesium halide. This step protects the nitrogen and enhances the nucleophilicity of the indole ring system.

-

Regioselectivity: The reaction of the indolyl Grignard with 2,4-dichloropyrimidine proceeds with high regioselectivity. Nucleophilic attack preferentially occurs at the C4 position of the pyrimidine ring. This selectivity is governed by electronic factors; the C4 position is generally more electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position.[5][6]

The overall synthetic workflow is depicted below.

Alternative Synthetic Routes

While the Grignard method is robust, other approaches have been developed, often utilizing Lewis acids to catalyze a direct Friedel-Crafts-type acylation. For instance, reacting 1-methylindole with 2,4-dichloropyrimidine in the presence of anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) can also yield the desired product.[7][8] These methods avoid the preparation of the Grignard reagent but may require careful optimization of reaction conditions to ensure high regioselectivity and yield.

Detailed Experimental Protocols

The following protocols are synthesized from published methodologies and represent reliable procedures for the preparation of 3-(2-Chloropyrimidin-4-yl)-1H-indole and its N-methyl derivative.[4][7]

Protocol 1: Synthesis of 3-(2-Chloropyrimidin-4-yl)-1H-indole via Grignard Reaction

Materials:

-

Indole

-

2,4-Dichloropyrimidine

-

Methylmagnesium bromide (3M solution in ether or 2-methyltetrahydrofuran)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

n-Hexane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

To a dry reaction flask under a nitrogen atmosphere, add indole (2.0 mol) and anhydrous tetrahydrofuran (1200 mL).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add methylmagnesium bromide solution (2.2 mol) dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, stir the mixture at 0°C for 1 hour.

-

Add 2,4-dichloropyrimidine (0.8 mol) to the reaction mixture and continue stirring for another hour at 0°C.

-

Warm the reaction to 70°C and stir for 5 hours.

-

Cool the mixture to room temperature and quench the reaction by adding saturated ammonium chloride solution (1200 mL) and ethyl acetate (600 mL).

-

Separate the organic phase. Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a solid.

-

Recrystallize the solid from a hot mixture of ethyl acetate and n-hexane to yield the final product as a light yellow solid.

| Reactant/Reagent | Moles | Yield (%) | Purity (HPLC) | Reference |

| Indole | 2.02 | 66.5% | 99.6% | [4] |

| 2,4-Dichloropyrimidine | 0.81 | |||

| Methylmagnesium bromide | 2.22 |

Protocol 2: N-Methylation of 3-(2-Chloropyrimidin-4-yl)-1H-indole

This subsequent step is crucial for synthesizing the direct precursor to Osimertinib.[1]

Materials:

-

3-(2-Chloropyrimidin-4-yl)-1H-indole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (CH₃I)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a cooled (0°C) mixture of 3-(2-chloropyrimidin-4-yl)-1H-indole (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) in small portions.

-

Stir the resulting mixture at 0°C for 30 minutes.

-

Add methyl iodide (1.2 eq) and continue stirring at 0°C for 3 hours.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Dilute with ethyl acetate and wash successively with saturated sodium bicarbonate, water, and brine.

-

Dry the organic solution over anhydrous sodium sulfate and concentrate in vacuo to yield 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole.

Applications in Drug Discovery

The primary application of 3-(2-Chloropyrimidin-4-yl)-1H-indole and its derivatives is as a versatile intermediate in pharmaceutical synthesis.

Kinase Inhibitor Synthesis

The compound's structure is ideally suited for creating kinase inhibitors. The 2-chloro substituent on the pyrimidine ring is a reactive handle for nucleophilic substitution, allowing for the introduction of various amine-containing side chains. This is a common strategy in the design of ATP-competitive kinase inhibitors. The indole moiety can engage in crucial hydrophobic and hydrogen-bonding interactions within the kinase active site.

Osimertinib (Tagrisso®)

As previously mentioned, the most notable application is in the synthesis of Osimertinib.[1] The N-methylated indole core is reacted via nucleophilic aromatic substitution with a complex aniline derivative at the C2 position of the pyrimidine ring. This reaction is a cornerstone of the commercial synthesis of this life-saving drug.

Anti-Inflammatory Agents

Research has also explored derivatives of the 4-indole-2-arylaminopyrimidine scaffold as potential anti-inflammatory agents for conditions like acute lung injury, highlighting the broader therapeutic potential of this chemical class.[8]

Conclusion

3-(2-Chloropyrimidin-4-yl)-1H-indole stands as a testament to the enabling power of synthetic chemistry in modern medicine. While its "discovery" was not a singular event, its development and optimization have been driven by its critical role as a building block for complex, life-saving pharmaceuticals. The synthetic routes, particularly the Grignard-mediated coupling, offer a robust and regioselective method for its preparation. A thorough understanding of its synthesis, reactivity, and chemical properties is essential for scientists and researchers working at the forefront of drug discovery and development. Its story underscores the crucial interplay between fundamental organic synthesis and the creation of targeted therapies that address significant unmet medical needs.

References

- EvitaChem. (n.d.). Buy 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (EVT-1687702).

- Guidechem. (n.d.). How to Prepare 3-(2-ChloropyriMidin-4-yl)-1H-indole?.

- Ningbo Inno Pharmchem Co., Ltd. (2025). 2,4-Dichloropyrimidine: Comprehensive Overview and Applications.

- Google Patents. (2016). CN106674203A - Preparation method of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole.

- ChemicalBook. (n.d.). 3-(2-chloropyriMidin-4-yl)-1-Methylindole synthesis.

- ChemicalBook. (n.d.). 2,4-Dichloropyrimidine synthesis.

- ChemicalBook. (n.d.). 3-(2-chloropyriMidin-4-yl)-1H-indole synthesis.

- PubMed Central. (n.d.). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury.

- Huateng Pharma. (n.d.). Exploring 3-(2-Chloropyrimidin-4-yl)-1-Methylindole: A Key Osimertinib Intermediate.

- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

- WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. 3-(2-chloropyriMidin-4-yl)-1-Methylindole synthesis - chemicalbook [chemicalbook.com]

- 8. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

3-(2-Chloropyrimidin-4-yl)-1H-indole molecular structure and bonding

An In-depth Technical Guide: The Molecular Structure and Bonding of 3-(2-Chloropyrimidin-4-yl)-1H-indole

Executive Summary: This guide provides a detailed examination of the molecular architecture, bonding characteristics, and synthetic pathways of 3-(2-chloropyrimidin-4-yl)-1H-indole. As a pivotal precursor in the synthesis of advanced pharmaceutical agents, particularly next-generation kinase inhibitors, a thorough understanding of its structural and electronic properties is paramount for researchers in medicinal chemistry and drug development. This document elucidates the synergistic interplay between the indole and chloropyrimidine moieties, explores validated synthetic protocols, and discusses the spectroscopic techniques essential for its characterization. The inherent reactivity of its key functional groups—the indole N-H and the pyrimidine C-Cl—is analyzed, providing a framework for its strategic utilization in complex molecular assembly.

Introduction: A Strategic Union of Pharmacophores

In the landscape of modern drug discovery, the fusion of distinct heterocyclic scaffolds into a single molecular entity is a proven strategy for generating novel therapeutic agents with enhanced potency and selectivity. The indole nucleus and the pyrimidine ring are two such "privileged structures," renowned for their extensive presence in biologically active compounds.[1] 3-(2-Chloropyrimidin-4-yl)-1H-indole represents a canonical example of this design philosophy, merging these two critical pharmacophores to create a versatile and highly valuable synthetic intermediate.

The significance of this molecule is underscored by its role as the direct precursor to 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (CAS 1032452-86-0), a key building block in the synthesis of Osimertinib (Tagrisso®).[2][3][4] Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that has transformed the treatment paradigm for non-small cell lung cancer (NSCLC).[2] The molecular framework of 3-(2-chloropyrimidin-4-yl)-1H-indole provides the essential backbone, with its specific bonding and electronic features enabling the subsequent chemical transformations required to build the final, complex active pharmaceutical ingredient (API).

Molecular Architecture and Bonding Analysis

The structure of 3-(2-chloropyrimidin-4-yl)-1H-indole is a study in functional integration. It consists of a bicyclic indole ring system connected at its electron-rich C3 position to the C4 position of a 2-chloropyrimidine ring. This specific linkage is crucial for its subsequent reactivity and biological relevance.

Caption: Molecular structure of 3-(2-Chloropyrimidin-4-yl)-1H-indole.

Aromaticity and Electronic Landscape: Both the indole and pyrimidine rings are aromatic, contributing to the molecule's overall stability. The indole system, with its 10 π-electron cloud, is electron-rich and prone to electrophilic substitution, particularly at the C3 position. The pyrimidine ring, conversely, is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic disparity is fundamental to the molecule's synthetic utility.

The C-Cl Bond: A Reactive Hotspot: The chlorine atom at the C2 position of the pyrimidine ring is the molecule's most important functional handle. The electron-withdrawing nature of the adjacent nitrogen atoms makes the C2 carbon highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This feature is exploited in drug synthesis, where the chloride is displaced by a nucleophile (often an amine) to build a more complex structure.[5]

The N-H Bond: A Site for Modification: The proton on the indole nitrogen is weakly acidic and can be readily removed by a suitable base (e.g., sodium hydride). The resulting indolide anion is a potent nucleophile, allowing for facile alkylation or arylation at the N1 position. This is precisely the reaction used to convert this molecule into its N-methylated derivative for Osimertinib synthesis.[6]

Synthesis and Derivatization Protocols

The synthesis of 3-(2-chloropyrimidin-4-yl)-1H-indole is a critical process, demanding efficiency and purity. Several methods have been established, with the choice often depending on scale, safety, and available reagents.

Sources

The Dawn of a New Therapeutic Era: Unlocking the Potential of Pyrimidine-Indole Scaffolds

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic amalgamation of distinct pharmacophores into a single molecular entity represents a paradigm of innovation in modern medicinal chemistry. This guide delves into the burgeoning field of pyrimidine-indole scaffolds, hybrid molecules that synergistically combine the rich medicinal heritage of both pyrimidine and indole nuclei. We will traverse the synthetic rationale, explore the diverse and potent biological activities, and elucidate the underlying mechanisms of action that position these scaffolds as promising candidates for the next generation of therapeutics. This document is crafted to serve as a comprehensive resource, providing not only a deep theoretical understanding but also practical, field-proven experimental insights to empower researchers in their quest for novel drug discovery.

The Architectural Rationale: Why Pyrimidine and Indole?

The elegance of the pyrimidine-indole scaffold lies in the complementary nature of its constituent parts. The pyrimidine ring, a cornerstone of nucleic acids (cytosine, thymine, and uracil), is a "privileged scaffold" in medicinal chemistry, integral to numerous approved drugs with a vast spectrum of activities including anticancer and antimicrobial properties.[1][2][3][4][5][6][7] Its ability to act as both a hydrogen bond donor and acceptor facilitates critical interactions with a multitude of biological targets.[4]

The indole nucleus, famously present in the amino acid tryptophan and a plethora of bioactive natural products, offers a hydrophobic surface and a hydrogen-bonding NH group, enabling it to engage with various enzymatic pockets.[8][9] Indole derivatives are known for a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[8][9] The hybridization of these two potent moieties creates a molecule with a unique three-dimensional architecture, capable of novel interactions with biological targets and potentially overcoming resistance mechanisms associated with single-pharmacophore agents.[10]

A Spectrum of Biological Warfare: Key Therapeutic Activities

The fusion of pyrimidine and indole motifs has unlocked a remarkable array of biological activities. This section will explore the most prominent and well-documented therapeutic potentials of these novel scaffolds.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Pyrimidine-indole hybrids have emerged as formidable anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT-116), and cervical (HeLa) cancers.[10][11][12][13] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

A primary mechanism of action for many pyrimidine-indole scaffolds is the inhibition of protein kinases, enzymes that play a central role in cellular signaling pathways and are often dysregulated in cancer.[2][14][15] The pyrimidine core can mimic the adenine base of ATP, competitively binding to the ATP-binding pocket of kinases, while the indole moiety can form additional interactions, enhancing potency and selectivity.[14]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several novel indolyl-pyrimidine hybrids have demonstrated potent inhibitory activity against EGFR, a receptor tyrosine kinase frequently overexpressed in various cancers.[10] Compound 4g from one study showed an IC50 value of 0.25 µM against EGFR, comparable to the standard drug erlotinib.[10]

-

Other Kinase Targets: Research has also pointed towards the inhibition of other kinases like Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs), suggesting a broad applicability of these scaffolds in targeting different cancer types.[16][17]

The microtubule network, formed by the polymerization of tubulin, is crucial for cell division. Disruption of this network is a clinically validated anticancer strategy. Certain pyrimidine-indole hybrids have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][18] For instance, compound 15 in a reported series exhibited 42% inhibition of tubulin polymerization at a 10 µM concentration.[12]

Antimicrobial Activity: A New Weapon Against Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrimidine-indole scaffolds have shown promising activity against a range of bacteria and fungi.[9][11][19][20] The presence of halogen substituents, such as fluoro or chloro groups, on the pyrimidine ring has been observed to significantly enhance antimicrobial efficacy.[11]

Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a key driver of numerous diseases. Pyrimidine-indole hybrids have been investigated for their anti-inflammatory potential, with studies demonstrating their ability to mitigate inflammatory responses.[8][21][22] The mechanism often involves the inhibition of inflammatory mediators and pathways.[22]

Structure-Activity Relationship (SAR): The Blueprint for Potency

The biological activity of pyrimidine-indole scaffolds is exquisitely sensitive to their structural modifications. Understanding the structure-activity relationship (SAR) is paramount for designing more potent and selective drug candidates.

-

Substitution on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring significantly influence activity. As mentioned, the introduction of halogens can enhance antimicrobial effects.[11] Different substitutions can also modulate anticancer potency and kinase selectivity.[6]

-

Linker Moiety: The nature of the linker connecting the pyrimidine and indole rings is critical for optimal orientation within the target's binding site.

-

Substitution on the Indole Ring: Modifications on the indole nucleus can impact lipophilicity and hydrogen bonding interactions, thereby affecting cell permeability and target engagement.[13][23]

Experimental Protocols: A Practical Guide

To facilitate further research in this promising area, this section provides detailed, step-by-step methodologies for the synthesis of a representative pyrimidine-indole scaffold and for key biological assays.

Synthesis of a Representative Pyrimidine-Indole Scaffold

This protocol outlines a general and efficient one-pot multistep synthesis for a class of pyrimidine-indole hybrids.

Reaction Scheme:

Caption: General synthetic route for pyrimidine-indole scaffolds.

Step-by-Step Protocol:

-

Vilsmeier-Haack Reaction (Synthesis of Indole-3-carbaldehyde):

-

To a stirred solution of indole (1 equivalent) in dry N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl3) (1.2 equivalents) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture into crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

The precipitated solid, indole-3-carbaldehyde, is filtered, washed with water, and dried.

-

-

Claisen-Schmidt Condensation (Synthesis of Chalcone Intermediate):

-

Dissolve indole-3-carbaldehyde (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.

-

Add an aqueous solution of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature for 4-6 hours.

-

The resulting precipitate (chalcone) is filtered, washed with cold ethanol, and dried.

-

-

Cyclization (Synthesis of Pyrimidine-Indole Scaffold):

-

To a solution of the chalcone (1 equivalent) in ethanol, add guanidine hydrochloride (1.5 equivalents) and a base such as sodium ethoxide.

-

Reflux the reaction mixture for 8-12 hours.

-

After cooling, pour the reaction mixture into ice-cold water.

-

The solid product, the pyrimidine-indole scaffold, is collected by filtration, washed, and purified by recrystallization or column chromatography.

-

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine-indole compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for another 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: A Comparative Overview

To provide a clear and concise summary of the potential of these scaffolds, the following table presents representative data from the literature on the anticancer activity of various pyrimidine-indole derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 4g | MCF-7 | 5.1 | EGFR Inhibition | [10] |

| HepG2 | 5.02 | EGFR Inhibition | [10] | |

| HCT-116 | 6.6 | EGFR Inhibition | [10] | |

| 15 | MCF-7 | 0.29 | Tubulin Polymerization Inhibition | [12] |

| HeLa | 4.04 | Tubulin Polymerization Inhibition | [12] | |

| HCT116 | 9.48 | Tubulin Polymerization Inhibition | [12] | |

| 4h | HeLa | 76.4 | KSP Inhibition (putative) | [13][23] |

| MCF-7 | 88.2 | KSP Inhibition (putative) | [13][23] |

Future Perspectives and Conclusion

The journey into the chemical space of pyrimidine-indole scaffolds is still in its early stages, yet the findings to date are incredibly promising. The versatility of their synthesis and the breadth of their biological activities suggest that these hybrid molecules will continue to be a fertile ground for drug discovery. Future research should focus on:

-

Exploring a wider range of biological targets: Beyond kinases and tubulin, these scaffolds may interact with other key cellular players.

-

Optimizing pharmacokinetic properties: Enhancing solubility, metabolic stability, and oral bioavailability will be crucial for clinical translation.

-

In vivo studies: Validating the efficacy and safety of lead compounds in animal models is the next critical step.

References

-

Gokhale, N., et al. (2018). Facile synthesis of indole-pyrimidine hybrids and evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]

-

(2024). Anti-inflammatory Activity and Computational Biology Study of Indole/Pyrimidine Hybrids. Preprints.org. [Link]

-

Al-Ostoot, F. H., et al. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 26(11), 3332. [Link]

-

Lv, P.-C., et al. (2017). Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties. European Journal of Medicinal Chemistry, 138, 978-986. [Link]

-

Request PDF. (n.d.). Anti-inflammatory Activity and Computational Biology Study of Indole/Pyrimidine Hybrids. ResearchGate. [Link]

-

Abdel-Gawad, H., et al. (2023). Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity. RSC Advances, 13(45), 31637-31653. [Link]

-

Chelamalla, R., & Makula, A. (2019). Design and Synthesis of Indole Pyrimidine Scaffolds as Potential KSP Inhibitors and Anticancer Agents. Current Enzyme Inhibition, 15(1), 28-35. [Link]

-

Bentham Science Publishers. (n.d.). Design and Synthesis of Indole Pyrimidine Scaffolds as Potential KSP Inhibitors and Anticancer Agents. [Link]

-

Wang, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(14), 5395. [Link]

-

Madia, V. N., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2147. [Link]

-

Zhang, S., et al. (2024). Design, synthesis and structure-activity relationship of novel 2-pyrimidinylindole derivatives as orally available anti-obesity agents. European Journal of Medicinal Chemistry, 283, 116773. [Link]

-

Fernández-Baillo, J., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(24), 8049. [Link]

-

PDF. (2018). Design, Synthesis and characterization of novel pyrimidines bearing indole as antimicrobial agents. ResearchGate. [Link]

-

Kumar, D., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]

-

Sridhar, S., et al. (2010). Synthesis of Novel Indolyl-Pyrimidine Antiinflammatory, Antioxidant and Antibacterial Agents. Indian Journal of Pharmaceutical Sciences, 72(4), 493-500. [Link]

-

Al-Ostoot, F. H., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. [Link]

-

Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (n.d.). ScienceDirect. [Link]

-

Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]

-

Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis. (2025). ACS Bio & Med Chem Au. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ScienceDirect. [Link]

-

Raj, R., & Veerasamy, R. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]

-

Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]

-

Synthesis of indole‐pyrimidine derivatives 491 (a–v). (n.d.). ResearchGate. [Link]

-

Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates. (n.d.). MDPI. [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 53-65. [Link]

-

Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(57), 36139-36164. [Link]

Sources

- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advancements of pyrimidine chemistry thriving deeper into drug discovery | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Novel Indolyl-Pyrimidine Antiinflammatory, Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. mdpi.com [mdpi.com]

- 15. Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benthamdirect.com [benthamdirect.com]

- 22. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Design and Synthesis of Indole Pyrimidine Scaffolds as Potential KSP Inhibitors and Anticancer Agents | Bentham Science [benthamscience.com]

IUPAC name for 3-(2-Chloropyrimidin-4-yl)-1H-indole

An In-Depth Technical Guide to 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole: A Pivotal Intermediate in Targeted Cancer Therapy

Introduction

In the landscape of modern medicinal chemistry, certain molecules, while not therapeutic agents themselves, are of immense strategic importance. 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole is one such compound. It is a heterocyclic organic compound that has garnered significant attention not for its direct biological activity, but as a critical building block in the synthesis of advanced pharmaceutical agents.[1][2] Its primary claim to fame is its role as a key intermediate in the manufacture of Osimertinib (marketed as Tagrisso), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[2] Osimertinib has transformed the treatment landscape for patients with specific types of non-small cell lung cancer (NSCLC).[2]

This guide provides a comprehensive technical overview of 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole, designed for researchers, scientists, and professionals in drug development. It delves into its chemical properties, detailed synthesis methodologies, its crucial application in pharmaceutical innovation, and the analytical techniques for its characterization.

Chemical Identity and Physicochemical Properties

The precise identification and characterization of a compound's properties are foundational to its application in research and manufacturing. The indole and pyrimidine moieties within its structure are common features in many bioactive molecules, hinting at its potential in the synthesis of a wider range of therapeutic agents beyond its current primary use.[2][3][4]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-(2-chloropyrimidin-4-yl)-1-methylindole | [5] |

| CAS Number | 1032452-86-0 | [1][5] |

| Molecular Formula | C13H10ClN3 | [1][2][5] |

| Molecular Weight | 243.69 g/mol | [1][5] |

| InChI Key | IIBWXYHPBMUNJP-UHFFFAOYSA-N | [1][5] |

| Canonical SMILES | CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)Cl | [1] |

| Appearance | Typically a light yellow or white solid at room temperature. | [2][6] |

| Solubility | Soluble in organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile. | [1] |

| Stability | Generally stable under ambient conditions but may be sensitive to strong acids or bases. | [1] |

| Purity (Typical) | ≥99.0% (as determined by HPLC for pharmaceutical use). | [2][6] |